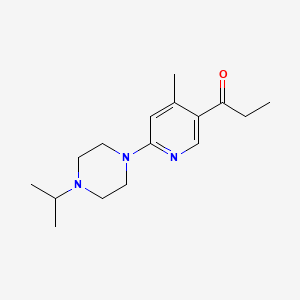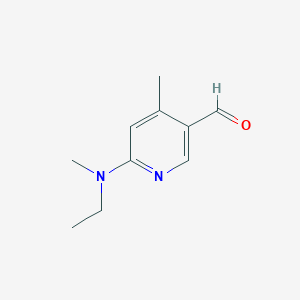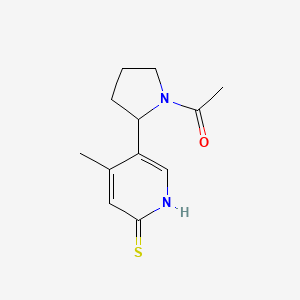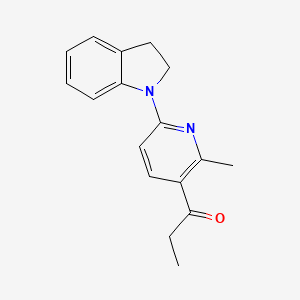
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and pyrrole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of 6-chloropyridazine with a suitable pyrrole derivative. One common method involves the use of 3-chloro-6-hydrazinopyridazine, which reacts with β-ketonitriles under reflux in ethanol to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions include various substituted pyridazines, N-oxides, and fused heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Neurochemistry: The compound may play a role in the biosynthesis of neurotransmitters or affect their degradation pathways, offering insights into neurological disorders.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like adenine deaminase, thereby affecting cellular processes. The compound’s structure allows it to interact with various biological pathways, leading to its diverse effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl(phenyl)methanone
- 1-(6-Chloropyridazin-3-yl)pyridinium-3-olate
- 6-Chloropyridazin-3-yl derivatives
Uniqueness
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to its combination of pyridazine and pyrrole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H8ClN3O2 |
|---|---|
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
1-(6-chloropyridazin-3-yl)-4-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-4-14(5-7(6)10(15)16)9-3-2-8(11)12-13-9/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
DHYAIDNDUTYMRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C=C1C(=O)O)C2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





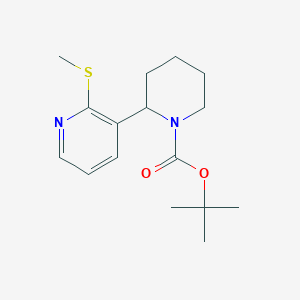

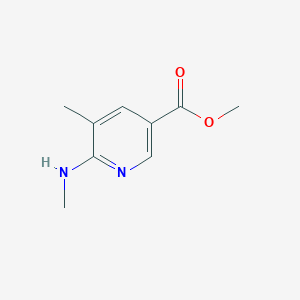
![2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B11802749.png)
